2,4-Dimethoxybenzylamine hydrochloride chemical properties
2,4-Dimethoxybenzylamine hydrochloride chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 2,4-Dimethoxybenzylamine Hydrochloride
Introduction
2,4-Dimethoxybenzylamine hydrochloride is a versatile and valuable building block in modern organic and medicinal chemistry. Its unique electronic and steric properties, conferred by the dimethoxy-substituted phenyl ring, make it an important intermediate in the synthesis of a wide array of complex molecules, including pharmaceuticals and research chemicals. This guide provides an in-depth exploration of the core chemical properties, synthesis, analytical characterization, and applications of 2,4-Dimethoxybenzylamine hydrochloride, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices, ensuring a practical and scientifically rigorous resource.
Physicochemical and Structural Properties
2,4-Dimethoxybenzylamine hydrochloride is the salt form of the free base, 2,4-dimethoxybenzylamine. The hydrochloride form is typically a light yellow to yellow solid powder, which enhances its stability and ease of handling compared to the free base, which is an air-sensitive liquid.[1][2] The presence of the electron-donating methoxy groups on the aromatic ring at positions 2 and 4 significantly influences the molecule's reactivity and biological interactions.
Core Data Summary
The fundamental physicochemical properties of 2,4-Dimethoxybenzylamine hydrochloride are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 20781-21-9 | [1][3][4] |
| Molecular Formula | C₉H₁₃NO₂·HCl | |
| Molecular Weight | 203.67 g/mol | [3][5] |
| Appearance | Light yellow to yellow solid powder | [1] |
| Melting Point | 188-190 °C | [1] |
| Purity | Typically ≥97-98% | [3] |
| Storage | Store at room temperature or under inert gas at 2–8 °C for the free base. | [2] |
| SMILES | COC1=CC(OC)=C(CN)C=C1.Cl | [3] |
| InChIKey | KJOWSAVFSCSBMZ-UHFFFAOYSA-N | [6][7] |
Synthesis and Purification
The synthesis of 2,4-dimethoxybenzylamine can be approached through several routes, most commonly via the reduction of 2,4-dimethoxybenzonitrile or the reductive amination of 2,4-dimethoxybenzaldehyde. The hydrochloride salt is then readily formed by treating the free amine with hydrochloric acid.
Synthetic Pathway Overview
A prevalent and scalable method involves the reduction of the corresponding nitrile, which can be prepared from 2,4-dimethoxybenzaldehyde. This approach is often favored due to the high yields and purity of the resulting amine.
Caption: Synthetic workflow for 2,4-Dimethoxybenzylamine hydrochloride.
Detailed Experimental Protocol: Synthesis via Nitrile Reduction
This protocol details the synthesis of the free base, which is then converted to the hydrochloride salt.
Step 1: Reduction of 2,4-Dimethoxybenzonitrile
-
Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon). This is critical as the reducing agents are moisture-sensitive.
-
Reagent Addition: To the flask, add sodium borohydride (NaBH₄) and tetrahydrofuran (THF). The nitrile, 2,4-dimethoxybenzonitrile, is dissolved in THF and added to the dropping funnel.
-
Reaction: The nitrile solution is added dropwise to the stirred suspension of NaBH₄ in THF. Following the addition, boron trifluoride diethyl etherate (BF₃·OEt₂) is added slowly. The etherate acts as a Lewis acid to activate the borohydride, making it a more potent reducing agent for the nitrile group.[2][8]
-
Reflux: The reaction mixture is heated to reflux and maintained for several hours to ensure complete conversion. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After cooling to room temperature, the reaction is carefully quenched by the slow addition of aqueous acid (e.g., 2M HCl) to neutralize excess reducing agent.
-
Work-up: The mixture is basified (e.g., with 1N NaOH) and extracted with an organic solvent like ethyl acetate.[9] The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2,4-dimethoxybenzylamine as an oil.[9]
Step 2: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the crude 2,4-dimethoxybenzylamine oil in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.
-
Precipitation: Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) to the stirred amine solution. The hydrochloride salt will precipitate out of the solution as a solid.
-
Isolation and Purification: The precipitate is collected by vacuum filtration, washed with cold diethyl ether to remove any soluble impurities, and dried under vacuum. For higher purity, recrystallization from a solvent system like ethanol/ether can be performed.
Chemical Reactivity and Core Applications
The utility of 2,4-dimethoxybenzylamine hydrochloride stems from the reactivity of both its primary amine group and the electron-rich aromatic ring.
Reactivity Profile
-
Amine Group: As a primary amine, it readily undergoes N-acylation, N-alkylation, and condensation reactions with aldehydes and ketones to form Schiff bases. This reactivity is fundamental to its role as a nucleophile.[10]
-
Aromatic Ring: The two methoxy groups are strong activating, ortho-, para-directing groups for electrophilic aromatic substitution. This enhanced nucleophilicity of the ring allows it to participate in reactions where substitution at the 5-position is desired.
Key Applications in Synthesis
Its bifunctional nature makes it a cornerstone in the synthesis of various bioactive molecules.
-
Pharmaceutical Intermediates: It is a key intermediate in synthesizing drugs, particularly those targeting neurological disorders and the central nervous system.
-
Heterocyclic Chemistry: It serves as an ammonia equivalent in multicomponent reactions, such as the Ugi reaction, to create complex heterocyclic scaffolds like 2,4,5-trisubstituted oxazoles.[2][10]
-
Natural Product Synthesis: The compound has been utilized in the total synthesis of antibacterial nucleoside natural products, such as (-)-muraymycin D2.[8][10]
-
Antiviral Agents: It is a building block in the development of novel anti-HIV-1 agents.[8][10]
-
Biochemical Research: Researchers use it to investigate enzyme interactions and metabolic pathways. It has been studied as a substrate for glutathione reductase.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of 2,4-Dimethoxybenzylamine hydrochloride. The primary techniques are NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Analytical Workflow
Caption: Standard analytical workflow for compound characterization.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides detailed information about the molecular structure. Spectra are typically run in solvents like DMSO-d₆.[6]
| ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR |
| Chemical Shift (ppm) | Assignment |
| ~8.4 (br s) | -NH₃⁺ |
| ~7.3 (d) | Ar-H |
| ~6.6 (m) | Ar-H |
| ~4.0 (s) | -CH₂- |
| ~3.8 (s) | -OCH₃ |
| ~3.7 (s) | -OCH₃ |
(Note: Approximate chemical shifts are compiled from typical values and available spectral data. Actual values may vary slightly.)[5][6][7]
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3000-2800 | N-H stretch (amine salt), C-H stretch (aromatic & aliphatic) |
| ~1610, 1510 | C=C stretch (aromatic ring) |
| ~1250, 1030 | C-O stretch (aryl ether) |
(Source: Compiled from typical functional group frequencies and available data.)[11][12]
Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the free base after the loss of HCl.
| m/z Value | Assignment |
| 167 | [M]⁺ (Molecular ion of the free base) |
| 152 | [M - CH₃]⁺ |
| 136 | [M - OCH₃]⁺ |
(Source: Compiled from available spectral data.)[11][12]
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure safety and maintain the integrity of the compound.
Hazard Identification
2,4-Dimethoxybenzylamine hydrochloride is classified as an irritant. The free base is corrosive.[10][11]
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5] For the free base: H314 (Causes severe skin burns and eye damage).[11][13]
-
Signal Word: Warning (for hydrochloride), Danger (for free base).[5][11][13]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[14][15]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield (EN 166).[14][15]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[14][15]
-
Respiratory Protection: Not typically required under normal use with adequate ventilation. For large quantities or emergencies, use an approved respirator.[14]
-
Storage
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15][16]
-
Incompatibilities: Keep away from strong oxidizing agents.[15]
Conclusion
2,4-Dimethoxybenzylamine hydrochloride is a fundamentally important reagent whose value is derived from its well-defined physicochemical properties and predictable reactivity. Its role as a versatile synthetic intermediate is firmly established in pharmaceutical development and complex organic synthesis. This guide has provided a comprehensive technical overview, from synthesis and characterization to safe handling, grounded in authoritative data. By understanding the causality behind its reactivity and the protocols for its use, researchers can effectively leverage this compound to advance their scientific and developmental objectives.
References
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PrepChem.com. (n.d.). Synthesis of 2,4-dimethoxybenzylamine. Retrieved from [Link]
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PubChem. (n.d.). 2,4-Dimethoxybenzylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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SpectraBase. (n.d.). 2,4-Dimethoxybenzylamine hydrochloride. John Wiley & Sons, Inc. Retrieved from [Link]
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LookChem. (n.d.). Cas 20781-20-8, 2,4-Dimethoxybenzylamine. Retrieved from [Link]
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SLS. (n.d.). 2,4-Dimethoxybenzylamine, 98%. Sigma-Aldrich. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dimethoxybenzylamine. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2012). CN102311351A - Synthesis method of 2, 4-dimethoxybenzylamine.
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